molecular formula C23H21ClN4O3 B2661787 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile CAS No. 946278-03-1

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2661787
CAS No.: 946278-03-1
M. Wt: 436.9
InChI Key: LRGOPVVFLRPIML-UHFFFAOYSA-N
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Description

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a piperazine ring, a chlorobenzoyl group, an ethoxyphenyl group, and an oxazole ring with a carbonitrile substituent. It is of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the piperazine derivative: The starting material, 3-chlorobenzoyl chloride, reacts with piperazine to form 4-(3-chlorobenzoyl)piperazine.

    Formation of the oxazole ring: The intermediate 4-(3-chlorobenzoyl)piperazine is then reacted with 4-ethoxybenzaldehyde and a suitable nitrile source, such as malononitrile, under cyclization conditions to form the oxazole ring.

    Final product formation: The resulting intermediate undergoes further cyclization and condensation reactions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as the carbonitrile group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders, cancer, and infectious diseases.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.

    Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of oxazole derivatives.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the disease being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(4-piperazin-1-yl)-2-phenyloxazoles: These compounds share the oxazole and piperazine moieties but differ in the substituents on the phenyl ring.

    4-(3-chlorobenzoyl)piperazine derivatives: These compounds have the same piperazine and chlorobenzoyl groups but lack the oxazole ring and carbonitrile group.

    2-(4-ethoxyphenyl)oxazole derivatives: These compounds contain the ethoxyphenyl and oxazole groups but differ in the substituents on the oxazole ring.

Uniqueness

The uniqueness of 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the piperazine ring, chlorobenzoyl group, ethoxyphenyl group, and oxazole ring with a carbonitrile substituent makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3/c1-2-30-19-8-6-16(7-9-19)21-26-20(15-25)23(31-21)28-12-10-27(11-13-28)22(29)17-4-3-5-18(24)14-17/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGOPVVFLRPIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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